UH-AH 37

Beschreibung

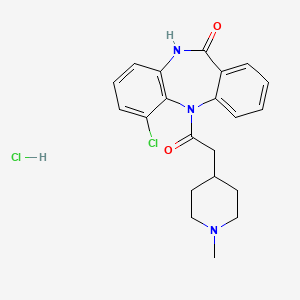

This compound is a dibenzodiazepine derivative featuring a chloro substituent at position 6 and a 1-methyl-4-piperidyl acetyl group at position 3. It exhibits dual pharmacological roles: (1) coronary selectivity for treating ischemic heart disease, with a recommended daily dose of 0.01–0.25 mg/kg body weight , and (2) allosteric modulation of muscarinic acetylcholine receptors (mAChRs), particularly M1 and M3 subtypes, via cooperative binding at distinct epitopes . Its mechanism involves altering agonist affinity and intrinsic efficacy at mAChRs, making it a prototypical bitopic ligand .

Eigenschaften

IUPAC Name |

1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2.ClH/c1-24-11-9-14(10-12-24)13-19(26)25-18-8-3-2-5-15(18)21(27)23-17-7-4-6-16(22)20(17)25;/h2-8,14H,9-13H2,1H3,(H,23,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTAKOZVGKPLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152831 | |

| Record name | UH-AH 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120382-14-1 | |

| Record name | UH-AH 37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120382141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UH-AH 37 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of UH-AH 37 involves the acetylation of 1-methylpiperidin-4-yl with 6-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one. The reaction conditions typically involve the use of an appropriate solvent and a catalyst to facilitate the acetylation process . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

UH-AH 37 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen verschiedene Acetylierungsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der Stammverbindung mit Modifikationen an bestimmten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound wirkt als kompetitiver Antagonist an Muskarinrezeptoren. Es bindet an die Rezeptorstellen und verhindert die Bindung von endogenen Liganden wie Acetylcholin. Diese Hemmung der Rezeptoraktivität führt zu einer Abnahme der nachgeschalteten Signalwege, die typischerweise durch Acetylcholin aktiviert werden. Die Selektivität der Verbindung für verschiedene Muskarinrezeptor-Subtypen ist ein Schlüsselaspekt ihres Wirkmechanismus.

Wirkmechanismus

UH-AH 37 acts as a competitive antagonist at muscarinic receptors. It binds to the receptor sites, preventing the binding of endogenous ligands such as acetylcholine. This inhibition of receptor activity leads to a decrease in the downstream signaling pathways that are typically activated by acetylcholine. The compound’s selectivity for different muscarinic receptor subtypes is a key aspect of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents or ring systems, influencing pharmacological activity and pharmacokinetics:

Functional Analogs (Muscarinic Allosteric Modulators)

Pharmacokinetic and Metabolic Comparison

| Parameter | 6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one | AWD 26-06 | Clozapine Impurity A |

|---|---|---|---|

| Bioavailability | High (coronary-selective distribution) | 30% (rats) | Low (metabolite) |

| Metabolites | Minimal side-chain modification | 18 metabolites (side-chain altered) | Unmodified tricyclic core |

| Excretion | Renal (primary) | Fecal (70%) | Renal/biliary |

Research Findings and Implications

- Structural Determinants : The 1-methyl-4-piperidyl acetyl group is critical for coronary selectivity and mAChR allostery. Removal or substitution (e.g., AWD 26-06’s bis-hydroxyethyl group) abolishes therapeutic efficacy .

- Therapeutic Advantage: Unlike non-selective mAChR modulators (e.g., TMB-8), this compound’s bitopic binding enables dual targeting of cardiac and CNS disorders .

- Metabolic Stability : The compound’s resistance to hepatic degradation contrasts with analogs like AWD 26-06, which undergo extensive side-chain metabolism .

Biologische Aktivität

6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one, commonly referred to as UH-AH 37, is a synthetic compound belonging to the dibenzo[b,e][1,4]diazepine class. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and its interactions with various neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C21H23ClN3O2, with a molecular weight of approximately 385.1557 g/mol. It features a complex structure characterized by a dibenzo diazepine core, which includes two fused benzene rings and a diazepine ring. The presence of a chloro group and a piperidylacetyl side chain enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H23ClN3O2 |

| Molecular Weight | 385.1557 g/mol |

| IUPAC Name | 6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one |

| Synonyms | This compound |

Neuropharmacological Effects

Research indicates that this compound exhibits significant activity in modulating neurotransmitter receptors, particularly muscarinic receptors. It acts as a muscarinic antagonist , selectively targeting M1 and M2 receptor subtypes. This interaction is crucial for its potential therapeutic applications in treating various psychiatric disorders.

- Receptor Modulation : Studies suggest that this compound can bind to muscarinic receptors with high affinity, demonstrating competitive and allosteric interactions. Its selectivity for M1 receptors may provide insights into its utility for conditions like schizophrenia and Alzheimer's disease.

- In vitro Studies : In vitro assays have shown that this compound effectively inhibits acetylcholine-induced responses in neuronal cultures, highlighting its potential as an antipsychotic agent .

Case Studies

Several studies have explored the efficacy of this compound in animal models:

- Study on Mice : A study involving wild-type mice demonstrated that administration of this compound led to significant improvements in cognitive function as measured by behavioral tasks designed to assess learning and memory .

- Pharmacokinetics : Research on the pharmacokinetic profile revealed that this compound has favorable absorption characteristics and a half-life conducive to therapeutic use, making it a candidate for further clinical development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The following table summarizes related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one | Similar dibenzo diazepine core; different chlorine position | Potential anxiolytic |

| 5,10-Dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one | Lacks chloro and piperidyl groups | Less potent in receptor modulation |

| 7-Chloro derivatives | Similar core but altered halogen placement | Varying effects on neurotransmitter systems |

The unique receptor interaction profile of this compound differentiates it from these structurally similar compounds, suggesting specific therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.